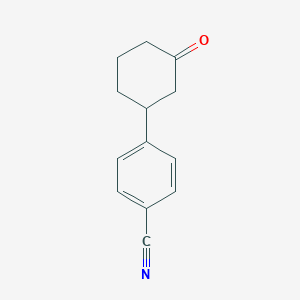

3-(4-CYANOPHENYL)CYCLOHEXANONE

Description

3-(4-Cyanophenyl)cyclohexanone is a cyclohexanone derivative with a 4-cyanophenyl substituent at the 3-position of the cyclohexanone ring. The cyano group (-CN) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity. The compound’s synthesis likely involves Friedel-Crafts acylation or cross-coupling reactions, similar to methods used for substituted cyclohexanones (e.g., 3-phenylcyclohexanone) .

Propriétés

IUPAC Name |

4-(3-oxocyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDBWDYWNZYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577717 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123732-09-2 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Oxocyclohexyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the cyclohexanone group . This process typically requires mild reaction conditions and can be optimized for industrial-scale production.

Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . The subsequent introduction of the cyclohexanone group can be achieved through various catalytic processes, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Oxocyclohexyl)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Applications De Recherche Scientifique

Organic Synthesis

3-(4-Cyanophenyl)cyclohexanone serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the preparation of more complex molecules.

Aldol Reactions

One significant application of this compound is in asymmetric aldol reactions. Research has demonstrated that this compound can be used effectively as a substrate in organocatalyzed aldol reactions. For instance, studies have shown that using organocatalysts with cyclohexanone leads to high yields and selectivity in producing aldol products, highlighting its utility in synthesizing chiral compounds .

Table 1: Summary of Aldol Reaction Conditions

| Catalyst | Solvent | Time (hr) | Yield (%) | Anti/Syn Ratio |

|---|---|---|---|---|

| NCCPC | Water | 20 | 45 | 82/18 |

| DPPTT | Chloroform | 28 | - | 77/23 |

| NCCPC | DMF:Water (90:10) | 14 | 75 | 91/09 |

Medicinal Chemistry

The compound's structural features contribute to its potential biological activities. Specifically, derivatives of this compound have been explored for their anti-cancer properties.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit promising anti-cancer activities due to their ability to act as bioisosteres for amides and alkenes. The azoxy functionality derived from cyclohexanone derivatives has shown potential in medical applications, particularly in targeting specific cancer pathways .

Case Study: Azoxybenzene Derivatives

- Objective : To evaluate the anti-cancer activity of azoxybenzene derivatives synthesized from cyclohexanone.

- Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role.

Material Science

In material science, this compound is being investigated for its application in liquid crystal technologies.

Liquid Crystals

The compound's ability to form liquid crystal phases has been studied extensively. Its derivatives are incorporated into liquid crystal displays (LCDs), enhancing their performance characteristics such as response time and thermal stability .

Table 2: Phase Behavior of Liquid Crystals Containing this compound

| Compound | Phase Transition Temperature (°C) | Type of Phase |

|---|---|---|

| This compound | 150 - 200 | Nematic |

| Derivative A | 120 - 180 | Smectic |

Mécanisme D'action

The mechanism of action of 4-(3-Oxocyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. Additionally, the cyclohexanone moiety can undergo various transformations, contributing to the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

Electronic Effects

- Cyano Group (Target Compound): The -CN group withdraws electron density via resonance and induction, reducing electron density on the cyclohexanone ring. This enhances susceptibility to nucleophilic attacks (e.g., enolate formation) compared to phenyl or alkyl-substituted analogs .

- Fluorophenyl (4-(2-Fluorophenyl)cyclohexanone): Fluorine’s moderate electron-withdrawing effect alters ring electronics but is less pronounced than cyano. Positional differences (2- vs. 4-) further influence steric and electronic interactions .

- Hydroxymethyl (3-(Hydroxymethyl)cyclohexanone): The -CH₂OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents like water or methanol .

Physical Properties

- Solubility: The cyano group in this compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl or heptyl analogs. 4-Heptylcyclohexanone’s long alkyl chain enhances solubility in non-polar solvents (e.g., hexane) .

- Melting/Boiling Points: Polar substituents (e.g., -CN, -CH₂OH) generally increase melting points due to stronger intermolecular forces. For example, 3-(hydroxymethyl)cyclohexanone may have a higher melting point than 3-phenylcyclohexanone .

Activité Biologique

3-(4-Cyanophenyl)cyclohexanone, also known as 4-(3-Oxocyclohexyl)benzonitrile, is an organic compound with significant potential in various biological applications. Its unique structure, which combines a cyclohexanone moiety with a benzonitrile group, offers a platform for diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13NO

- Molecular Weight : 199.25 g/mol

- Functional Groups : Cyclohexanone and nitrile

The unique substitution pattern of this compound influences its reactivity and biological activity, differentiating it from structurally similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrile group can participate in nucleophilic aromatic substitution reactions, while the cyclohexanone moiety can undergo various transformations that enhance its reactivity. These interactions are crucial for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent.

| Compound Name | Activity | Reference |

|---|---|---|

| 4-(3-Cyanophenyl)-cyclohexane-1-one | Antimicrobial | |

| 4-Fluorophenyl-cyclohexanone | Enhanced reactivity |

Anticancer Properties

Studies have begun to explore the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic applications.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to evaluate their biological activities further. One study highlighted the compound's role in asymmetric aldol reactions, which could lead to the development of more potent derivatives with enhanced biological activities.

Table: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Synthesis Methods | Various synthetic pathways identified | Potential for scalable production |

| Biological Testing | Antimicrobial and anticancer activity observed | Development of new therapeutic agents |

| Mechanistic Studies | Interaction with cellular pathways confirmed | Insights into pharmacological applications |

Q & A

Basic: What are the common synthetic routes for 3-(4-cyanophenyl)cyclohexanone, and how are reaction conditions optimized?

Answer:

A key route involves Claisen-Schmidt condensation between 4-cyanobenzaldehyde and cyclohexanone under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate, followed by selective hydrogenation . Alternatively, Suzuki-Miyaura coupling with a cyclohexanone boronate ester (e.g., 3-(pinacolboronate)cyclohexanone) and 4-bromobenzonitrile can yield the target compound . Optimization of reaction parameters (temperature, catalyst loading) can be achieved via the Nelder-Mead simplex method , which systematically minimizes byproduct formation while maximizing yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

- NMR :

- FT-IR : Strong C≡N stretch (~2230 cm⁻¹) and carbonyl (C=O) stretch (~1710 cm⁻¹) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺ at m/z 214.1) confirm purity and identity .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected splitting in NMR or anomalous mass fragments) require:

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify conformational isomers or tautomers .

- Isolation of intermediates : For example, isolating the Claisen-Schmidt adduct before hydrogenation helps confirm intermediate structures .

Advanced: What methodologies are effective in analyzing and quantifying impurities in this compound?

Answer:

- HPLC with UV/Vis detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Reference standards (e.g., 4-cyclohexylbutanoic acid) aid in identifying residual acids or unreacted precursors .

- LC-MS/MS : Detect trace impurities (e.g., oxidation byproducts) via fragmentation patterns and high-resolution mass accuracy (±5 ppm) .

- Karl Fischer titration : Quantify water content, critical for stability studies in hygroscopic batches .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

The compound serves as:

- A key intermediate for bioactive molecules, such as urea derivatives (e.g., dimaleate salts of benzimidazole-containing compounds with potential kinase inhibition activity) .

- A scaffold for prodrugs : The nitrile group can be hydrolyzed to carboxylic acid for enhanced solubility .

Advanced: How can computational methods improve the design of derivatives based on this compound?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to predict binding affinity before synthesis .

- QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate structural features with biological activity .

- Reaction pathway simulation : Tools like Gaussian or ORCA model transition states to optimize catalytic steps (e.g., hydrogenation efficiency) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Waste disposal : Segregate nitrile-containing waste and neutralize with alkaline hypochlorite before disposal .

Advanced: How can researchers address low yields in the final hydrogenation step of the synthesis?

Answer:

- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–5 atm) to optimize selectivity .

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve catalyst activity compared to ethanol.

- In-situ monitoring : Use FT-IR or GC-MS to detect incomplete reduction of the α,β-unsaturated intermediate .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the nitrile group.

- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., 3-(4-carboxyphenyl)cyclohexanone) .

Advanced: How can enantiomeric purity of this compound derivatives be ensured during asymmetric synthesis?

Answer:

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD curves .

- Catalytic asymmetric hydrogenation : Employ chiral ligands (e.g., BINAP) with transition metals (Ru/Rh) to achieve >95% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.